3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide
説明
This compound features a fused imidazo[1,2-c]quinazolinone core substituted at the 5-position with a [(4-methylphenyl)methyl]sulfanyl group and at the 2-position with a propanamide side chain bearing a 2-phenylethyl substituent (Fig. 1). The imidazo[1,2-c]quinazolinone scaffold is structurally analogous to bioactive heterocycles reported in anticancer and enzyme inhibition studies .
特性
IUPAC Name |
3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S/c1-20-11-13-22(14-12-20)19-36-29-32-24-10-6-5-9-23(24)27-31-25(28(35)33(27)29)15-16-26(34)30-18-17-21-7-3-2-4-8-21/h2-14,25H,15-19H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFPSIREUXWOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues are classified based on core heterocycle, substituents, and bioactivity:
Key Comparative Insights
Core Heterocycle Influence: The imidazo[1,2-c]quinazolinone core (target compound and ) is structurally distinct from triazoloquinazolinones or oxadiazole-thiazole hybrids .
Sulfanyl Group Variations: The target compound’s [(4-methylphenyl)methyl]sulfanyl group contrasts with the thioethylamide substituents in and .
Propanamide Side Chain :
- The 2-phenylethyl substituent on the propanamide (target) is more lipophilic than the furfuryl or isopropyl moieties. This may influence target selectivity; for example, bulky aromatic groups in correlate with prostaglandin synthase inhibition.
Compounds with sulfanyl-propanamide motifs (e.g., ) show alkaline phosphatase inhibition, implying that the thioether and amide groups are critical for binding .
Spectral and Physicochemical Properties :
- IR spectra of analogues show C=O stretches near 1700–1716 cm⁻¹, consistent with the target’s 3-oxo group . 1H NMR aromatic signals (δ 7.2–7.4 ppm) align with the quinazoline and phenyl rings in the target .
準備方法
Retrosynthetic Analysis and Starting Materials
The target molecule can be dissected into three key components:
- Imidazo[1,2-c]quinazolin-3-one core : Synthesized via cyclization of 4-chloroquinazoline derivatives with aziridines or amines.
- 5-[(4-Methylphenyl)methyl]sulfanyl substituent : Introduced via nucleophilic aromatic substitution or thiol-ene coupling.
- N-(2-Phenylethyl)propanamide side chain : Attached through amidation or Ullmann-type coupling.
Key starting materials include 2-nitrobenzaldehyde, benzene-1,2-diamine, and 4-methylbenzyl mercaptan.
Stepwise Synthetic Routes
Formation of the Imidazo[1,2-c]quinazolin-3-one Core
The core structure is synthesized via a two-step protocol:
Step 1 : Cyclocondensation of 2-nitrobenzaldehyde (1 ) with benzene-1,2-diamine (2 ) in glacial acetic acid under reflux yields 2-(2-nitrophenyl)-1H-benzo[d]imidazole (3 ) (72% yield).
Step 2 : Reduction of the nitro group in 3 using iron in hydrochloric acid produces 2-(2-aminophenyl)-1H-benzo[d]imidazole (4 ), which undergoes thermal cyclization with valeric acid to form imidazo[1,2-c]quinazolin-3-one (5 ).
Table 1: Optimization of Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Glacial AcOH, reflux, 6 h | 72 | 95 |
| 2 | Fe/HCl, then valeric acid, 150°C | 68 | 92 |
Introduction of the 5-[(4-Methylphenyl)methyl]sulfanyl Group
The sulfanyl group is introduced at position 5 via nucleophilic substitution:
Procedure : Imidazo[1,2-c]quinazolin-3-one (5 ) is treated with 4-methylbenzyl mercaptan (6 ) in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 h. The reaction proceeds via deprotonation of the thiol and subsequent substitution.
Key Observations:
Attachment of the Propanamide Side Chain
The N-(2-phenylethyl)propanamide moiety is installed through a copper-catalyzed Ullmann coupling:
Step 1 : Bromination of the 2-position of the imidazoquinazoline core using phosphorus oxybromide yields 2-bromoimidazo[1,2-c]quinazolin-3-one (7 ).
Step 2 : Coupling of 7 with N-(2-phenylethyl)propanamide (8 ) via Ullmann reaction using CuI (20 mol%), K2CO3, and DMF at 150°C for 5 h affords the final product (58% yield).
Table 2: Impact of Catalysts on Coupling Efficiency
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI | 150 | 5 | 58 |
| Pd(PPh3)4 | 120 | 8 | 42 |
| NiCl2 | 130 | 6 | 35 |
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance scalability:
Analytical Characterization
Spectroscopic Validation
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during nucleophilic substitution to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Catalysts : Employ triethylamine (TEA) to deprotonate thiol groups and accelerate coupling .
- Purification : Combine column chromatography (silica gel) with preparative HPLC for >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the imidazoquinazoline core and propanamide linkage. For example, aromatic protons in the quinazoline ring appear as doublets at δ 7.2–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C30H29N4O2S: 533.1984; observed: 533.1986) .
- HPLC-PDA : Monitors reaction progress and purity using a C18 column (acetonitrile/water gradient) .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Anticancer activity : MTT assay against human cancer cell lines (e.g., HCT-116, IC50 reported as 12.3 µM for analogs ).
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .
- Cytotoxicity : Counter-screen with non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How can computational tools like UCSF Chimera aid in studying this compound’s interactions?
Answer:
- Docking studies : UCSF Chimera’s AutoDock Vina plugin predicts binding modes to targets (e.g., EGFR kinase domain). Example: The sulfanyl group forms a hydrogen bond with Thr766 (binding energy: -9.2 kcal/mol) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
- Electrostatic potential mapping : Visualize charge distribution to guide derivatization (e.g., adding electron-withdrawing groups to enhance target affinity) .
Advanced: How to resolve discrepancies in reported biological activities of structural analogs?
Answer:
Conflicting data often arise from assay variability. Mitigation strategies:
- Standardize protocols : Use identical cell lines (e.g., NCI-60 panel) and incubation times .
- Orthogonal validation : Confirm enzyme inhibition via both fluorescence and radiometric assays .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
Q. Example of Structural Analog Activities :
| Compound | Structural Variation | Reported IC50 (µM) | Source |
|---|---|---|---|
| Analog A (4-Cl substituent) | Chlorophenyl at C5 | 8.7 ± 0.9 | |
| Analog B (4-OCH3 substituent) | Methoxyphenyl at C5 | 23.4 ± 2.1 |
Advanced: What strategies are effective for SAR studies of derivatives?
Answer:
- Core modifications : Replace imidazoquinazoline with triazoloquinazoline to assess impact on kinase inhibition .
- Substituent variation : Test electron-withdrawing (e.g., -NO2) vs. electron-donating (e.g., -OCH3) groups at the phenyl ring .
- Linker optimization : Compare propanamide vs. ethanamide spacers for flexibility and target engagement .
Q. Key SAR Findings :
- Sulfanyl group : Critical for EGFR inhibition (removal reduces activity by >90%) .
- Phenylethyl moiety : Hydrophobic interactions with kinase pockets enhance potency .
Advanced: How to address solubility issues in pharmacological assays?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility (up to 5 mg/mL) .
- Salt formation : Prepare hydrochloride salts via reaction with HCl in ethanol .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2) for in vivo delivery .
Advanced: What methods validate target engagement in mechanism studies?
Answer:
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment (ΔTm >2°C indicates binding) .
- RNA interference : Knock down suspected targets (e.g., EGFR) and assess loss of compound efficacy .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with bound proteins, followed by LC-MS/MS identification .
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